Tert-butyl n-[(1s,2r)-2-hydroxycyclobutyl]carbamate,rel-
CAS No.:
Cat. No.: VC13616271
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO3 |
|---|---|
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | tert-butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate |
| Standard InChI | InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 |
| Standard InChI Key | FVUJIZNXJAXEJU-NKWVEPMBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CC[C@H]1O |
| SMILES | CC(C)(C)OC(=O)NC1CCC1O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC1O |
Introduction
Tert-butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate (CAS Number: 2231665-13-5) is a chemical compound widely used in organic synthesis as a building block. It features a tert-butyl carbamate protecting group attached to a cyclobutane ring with a hydroxy substituent. This compound has gained attention for its utility in pharmaceutical and chemical research.
Synthesis and Preparation
The preparation of tert-butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate typically involves the reaction of cyclobutanol derivatives with tert-butyl carbamate under specific conditions. The synthetic process ensures the stereochemical integrity of the (1S,2R) configuration.
General Steps:
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Starting Materials: Cyclobutanol derivatives and tert-butyl carbamate.
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Reagents: Commonly used reagents include coupling agents like EDCI (ethyl(dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
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Reaction Conditions: The reaction is typically carried out in an inert atmosphere using solvents such as dichloromethane or tetrahydrofuran (THF).
This method ensures high yields and purity levels suitable for research applications.
Applications
Tert-butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate serves as an intermediate in the synthesis of complex molecules, particularly in pharmaceuticals. Its applications include:
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Peptide Synthesis: The tert-butyl carbamate group acts as a protecting group for amines during peptide bond formation.
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Drug Development: It is used in the synthesis of biologically active compounds due to its stable yet reactive nature.
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Chiral Building Block: The stereochemistry of the cyclobutane ring makes it valuable for asymmetric synthesis.
Safety and Handling
This compound is intended for professional use in laboratories or industrial settings. It is not suitable for medical or consumer use.
Precautions:
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Storage: Store in a cool, dry place away from direct sunlight.
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Handling: Use appropriate personal protective equipment (PPE), including gloves and goggles.
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Disposal: Dispose of according to local regulations for chemical waste.
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